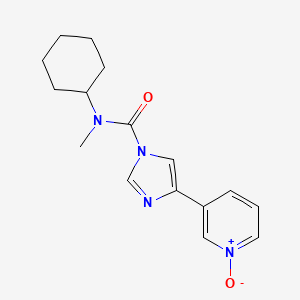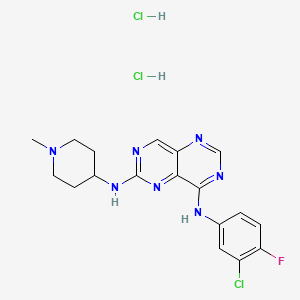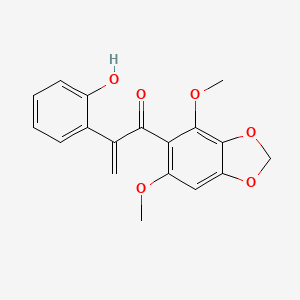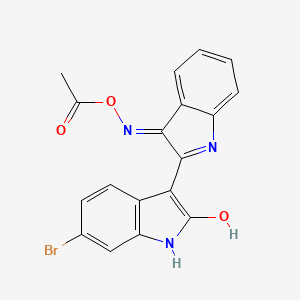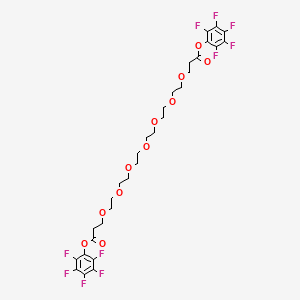
双-PEG7-PFP酯
描述
Bis-PEG7-PFP ester is a non-cleavable linker for bio-conjugation . It contains two COOR/Ester groups linked through a linear PEG chain . The molecular formula is C30H32F10O11 .
Molecular Structure Analysis
The molecular formula of Bis-PEG7-PFP ester is C30H32F10O11 . It has a molecular weight of 758.55 . The structure includes two COOR/Ester groups linked through a linear PEG chain .Chemical Reactions Analysis
Bis-PEG7-PFP ester is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG7-PFP ester is 758.55 . It has a molecular formula of C30H32F10O11 . The compound is a PEG-based PROTAC linker . The storage condition is -20°C .科学研究应用
1. 药物递送和抗癌应用
- 双-PEG7-PFP酯已在药物递送系统中得到探索,特别是在抗癌应用中。例如,Khandare 等人(2006 年)的一项研究比较了与抗癌药物紫杉醇偶联的树枝状聚合物和线性双(聚(乙二醇))(PEG) 聚合物的功效。这项研究强调了这些偶联物提高卵巢癌细胞药物溶解度和细胞毒性的潜力,树枝状聚合物-琥珀酸-紫杉醇偶联物显示出比游离药物高 10 倍的细胞毒性 (Khandare 等人,2006 年)。
2. 骨病治疗和成像
- 在 Gluz 等人(2013 年)的研究中,重点是合成和表征用于骨靶向成像和治疗应用的聚(乙二醇)双膦酸乙烯基单体。研究表明这些双膦酸盐颗粒与人骨肉瘤细胞系具有生物相容性,表明它们作为体内测试和骨病治疗的候选物的潜力 (Gluz 等人,2013 年)。
3. 锂电池中的电化学应用
- Wong 等人(2015 年)研究了由全氟聚醚 (PFPE)、聚(乙二醇)(PEG) 和双(三氟甲磺酰)酰亚胺锂 (LiTFSI) 组成的电解质在可充电锂电池中的应用。这项研究强调了 PEG 在这些电解质中实现理想热学和电化学性能的作用 (Wong 等人,2015 年)。
4. 聚合物合成和功能化
- Roth 等人(2008 年)探索了基于五氟苯基 (PFP) 酯的活性远端官能聚合物的合成。该研究证明了各种单体成功聚合为均聚物和二嵌段共聚物,突出了聚合物链末端 PFP 酯的功能化能力 (Roth 等人,2008 年)。
5. 癌细胞中的生物相容性和成像
- Wang 等人(2017 年)的研究调查了水溶性共轭聚电解质聚(9, 9-双(6'-N,N,N-三甲基铵己基)芴亚苯基)(PFP)在癌细胞中的生物相容性和成像特性。这项研究提供了共轭聚合物在细胞成像中的潜在应用和响应性成像材料的开发的见解 (Wang 等人,2017 年)。
作用机制
Target of Action
Bis-PEG7-PFP ester is primarily used as a linker in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that target proteins for degradation .
Mode of Action
The mode of action of Bis-PEG7-PFP ester involves its role as a linker in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Bis-PEG7-PFP ester, as a linker, connects these two ligands, enabling the formation of a ternary complex that leads to the degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of Bis-PEG7-PFP ester is the ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The degradation of these proteins can influence various biochemical pathways, depending on the specific function of the target protein.
Pharmacokinetics
It’s known that the hydrophilic peg linker increases the water solubility of compounds in aqueous media , which could potentially impact its bioavailability.
Result of Action
The primary result of the action of Bis-PEG7-PFP ester is the degradation of target proteins . This degradation is selective and is achieved through the ubiquitin-proteasome system . The specific molecular and cellular effects would depend on the function of the target protein.
Action Environment
The action, efficacy, and stability of Bis-PEG7-PFP ester can be influenced by various environmental factorsFor instance, it’s recommended that Bis-PEG7-PFP ester be stored at -20°C , suggesting that lower temperatures may be necessary for its stability.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F10O11/c31-19-21(33)25(37)29(26(38)22(19)34)50-17(41)1-3-43-5-7-45-9-11-47-13-15-49-16-14-48-12-10-46-8-6-44-4-2-18(42)51-30-27(39)23(35)20(32)24(36)28(30)40/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFPGEFWBAKGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F10O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401119418 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG7-PFP ester | |
CAS RN |
1334170-01-2 | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334170-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19,22-Heptaoxapentacosanedioic acid, 1,25-bis(2,3,4,5,6-pentafluorophenyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401119418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)
